![molecular formula C18H19NO3S B12602132 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- CAS No. 918538-39-3](/img/structure/B12602132.png)
4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features two methoxyphenyl groups, which may contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- typically involves the cyclization of a thioamide with an α-haloketone. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at reflux temperatures.
A general synthetic route might involve the following steps:
Formation of Thioamide: Reacting an amine with carbon disulfide and an alkyl halide.
Cyclization: The thioamide is then reacted with an α-haloketone under acidic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes like cyclooxygenase (COX) and microbial enzymes.
Pathways: Inhibition of enzyme activity, leading to reduced inflammation or microbial growth.
相似化合物的比较
Similar Compounds
4-Thiazolidinone, 2-phenyl-3-(phenylmethyl)-: Lacks the methoxy groups, which may affect its biological activity.
4-Thiazolidinone, 2-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-: Similar structure but with methoxy groups in different positions.
Uniqueness
The presence of methoxy groups in 4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]- may enhance its solubility and biological activity compared to similar compounds without these groups.
属性
CAS 编号 |
918538-39-3 |
|---|---|
分子式 |
C18H19NO3S |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-21-15-7-3-5-13(9-15)11-19-17(20)12-23-18(19)14-6-4-8-16(10-14)22-2/h3-10,18H,11-12H2,1-2H3 |
InChI 键 |
JTJXXTIYAACILH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CN2C(SCC2=O)C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


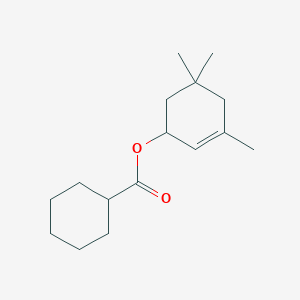
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
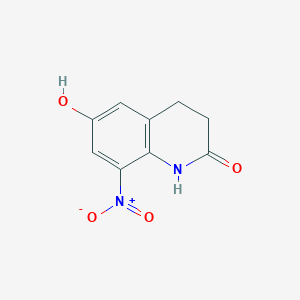
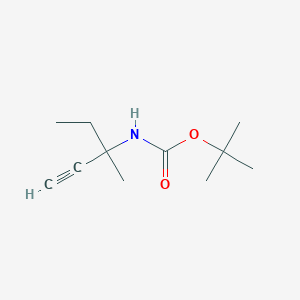



![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
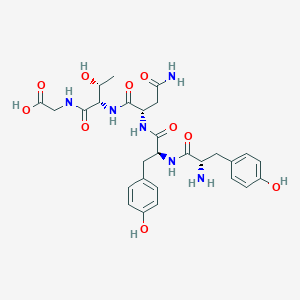
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
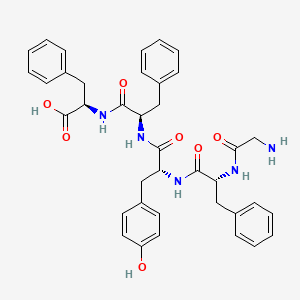
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)

